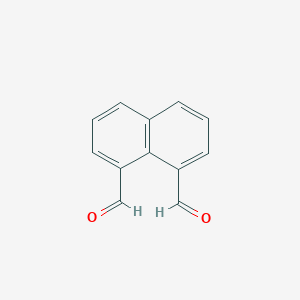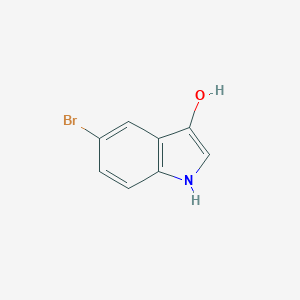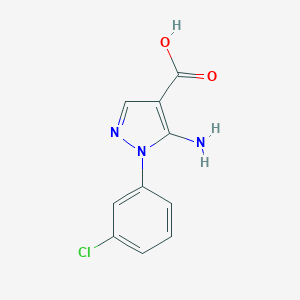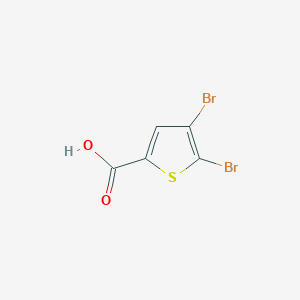
4-乙炔基苯甲酸乙酯
描述
Ethyl 4-Ethynylbenzoate is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 and is a colorless to white to yellow liquid or low-melting solid .
Molecular Structure Analysis
The molecular structure of Ethyl 4-Ethynylbenzoate consists of an ethynyl group (-C≡CH) attached to the 4-position of a benzoate ester . The average mass of the molecule is 174.196 Da and the monoisotopic mass is 174.068085 Da .
Physical And Chemical Properties Analysis
Ethyl 4-Ethynylbenzoate is a colorless to white to yellow liquid or low-melting solid . It has a molecular weight of 174.2 . The compound should be stored in a sealed container in a dry environment at 2-8°C .
科学研究应用
聚合物合成与表征:4-乙炔基苯甲酸乙酯用于聚合物的合成和表征,特别是具有活化酯侧基的聚苯乙炔。这些聚合物表现出显着的反应性,表明在材料科学中具有潜在应用 (Pauly 和 Théato,2011 年)。
结构异构体的反应性:单取代乙炔基苯甲酸酯的结构异构体的反应性,包括五氟苯基酯乙炔基苯甲酸酯,已被研究用于合成功能性聚苯乙炔。这项研究探索了苯环上酯部分的位置对聚合物反应性的影响 (Pauly 和 Théato,2012 年)。
工业过程中的缓蚀:在工业应用中,4-乙炔基苯甲酸乙酯的衍生物已被研究作为低碳钢的缓蚀剂,这对于工业酸洗工艺至关重要。这些缓蚀剂的效率及其与金属表面的相互作用已得到广泛研究 (Dohare、Ansari、Quraishi 和 Obot,2017 年)。
气体传感技术:4-乙炔基苯甲酸乙酯的乙炔基衍生物已用于开发电阻式二氧化碳 (CO2) 气体传感器。这些传感器在室温下运行,并显示出在环境监测和安全应用中的潜力 (Daud、Wahid 和 Khairul,2019 年)。
光催化研究:已经对紫外线过滤器的环境行为进行了研究,包括 4-氨基苯甲酸乙酯,它是 4-乙炔基苯甲酸乙酯的衍生物。本研究调查了这些化合物的转化产物和环境归宿,这对于了解其生态影响至关重要 (Li 等人,2017 年)。
医学研究:在医学研究领域,4-乙炔基苯甲酸乙酯衍生物已被探索其在治疗乙二醇中毒中的潜在应用。这些研究集中于使用抑制乙醇脱氢酶的解毒剂,例如福美匹唑,以及它们与传统治疗方法的比较疗效 (Brent,2012 年)。
有机化学和药物合成:该化合物已在有机化学领域进行了研究,特别是在合成具有潜在抗关节炎特性的联芳基化合物方面。这项研究对于开发新药具有重要意义 (Costa 等人,2012 年)。
作用机制
Ethyl 4-Ethynylbenzoate is a chemical compound with the molecular formula C11H10O2 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
It’s known that the compound has a molecular weight of174.2 , which could potentially influence its bioavailability
安全和危害
Ethyl 4-Ethynylbenzoate has been classified with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation and avoiding contact with skin and eyes . In case of accidental exposure, it’s recommended to move the victim into fresh air and seek immediate medical attention .
属性
IUPAC Name |
ethyl 4-ethynylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h1,5-8H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGLAFXBLZHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573863 | |
| Record name | Ethyl 4-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Ethynylbenzoate | |
CAS RN |
10602-03-6 | |
| Record name | Ethyl 4-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-ethynylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)
